molecular formula C22H38N6O4S B13995224 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide;ethanesulfonic acid CAS No. 50508-11-7

3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide;ethanesulfonic acid

Cat. No.: B13995224
CAS No.: 50508-11-7
M. Wt: 482.6 g/mol
InChI Key: SLTFZEGBBDEYIC-UHFFFAOYSA-N
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Description

3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenyl group, and a propanamide moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the triazine ring reacts with a phenyl derivative.

    Formation of the Propanamide Moiety: The propanamide group can be synthesized by reacting the phenyl-triazine intermediate with propylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazine ring or the amide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential biological activity can be explored. It may exhibit antimicrobial, antiviral, or anticancer properties due to its structural features.

Medicine

In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for drug development.

Industry

In industrial applications, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide involves its interaction with specific molecular targets. The triazine ring and the amide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar triazine ring structure but lacks the propanamide moiety.

    N-Benzyl-3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylpropanamide: Similar structure but with a benzyl group instead of dipropyl.

Uniqueness

The uniqueness of 3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide lies in its combination of a triazine ring, a phenyl group, and a propanamide moiety. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

50508-11-7

Molecular Formula

C22H38N6O4S

Molecular Weight

482.6 g/mol

IUPAC Name

3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide;ethanesulfonic acid

InChI

InChI=1S/C20H32N6O.C2H6O3S/c1-5-13-25(14-6-2)17(27)12-9-15-7-10-16(11-8-15)26-19(22)23-18(21)24-20(26,3)4;1-2-6(3,4)5/h7-8,10-11H,5-6,9,12-14H2,1-4H3,(H4,21,22,23,24);2H2,1H3,(H,3,4,5)

InChI Key

SLTFZEGBBDEYIC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCC1=CC=C(C=C1)N2C(=NC(=NC2(C)C)N)N.CCS(=O)(=O)O

Origin of Product

United States

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